2-[(1-Ethylpiperidin-4-YL)oxy]acetic acid
Description
2-[(1-Ethylpiperidin-4-YL)oxy]acetic acid is a piperidine-derived compound featuring an ethyl group attached to the piperidine nitrogen and an acetic acid moiety linked via an ether oxygen at the 4-position of the piperidine ring. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 199.24 g/mol (calculated based on structural data).
Its ethyl substituent on the piperidine nitrogen may enhance metabolic stability compared to unsubstituted analogs.
Properties
CAS No. |
1225227-52-0 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C9H17NO3/c1-2-10-5-3-8(4-6-10)13-7-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
AYKMXYFUZXKYNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylpiperidin-4-yl)oxy]acetic acid typically involves the reaction of 1-ethylpiperidine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the piperidine ring attacks the carbon atom in chloroacetic acid, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylpiperidin-4-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Ethylpiperidin-4-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for 2-[(1-Ethylpiperidin-4-yl)oxy]acetic acid is not well-documented. it is likely that the compound interacts with biological targets through its functional groups, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Inferred from structural similarity to sEH inhibitors in .
Spectral Data and Characterization
Biological Activity
2-[(1-Ethylpiperidin-4-YL)oxy]acetic acid, also known as [(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a piperidine ring substituted with an ethyl group and an ether linkage to acetic acid. This unique structure allows it to interact with various biological targets, including enzymes and receptors, which is critical in pharmacological applications.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Piperidine ring with an ether linkage to acetic acid | Potential therapeutic applications in pharmacology |
| 1-Ethylpiperidine-4-carboxylic acid | Piperidine ring with a carboxylic acid group | Used in synthetic chemistry |
| 4-(Aminocarbonyl)piperidin-1-yl]acetic acid | Contains an amine functionality | Potential applications in pharmaceuticals |
Research indicates that this compound acts by modulating the activity of specific enzymes and receptors. Its binding affinity allows it to influence various biological pathways, potentially leading to therapeutic effects such as inhibition or activation of target proteins. The compound's mechanism is essential for understanding its therapeutic potential and guiding future research.
Pharmacological Properties
- Enzyme Interaction : The compound has been studied for its ability to modulate enzyme activity, particularly in pathways related to inflammation and cancer. Its interaction with specific enzymes can lead to significant biological responses, making it a candidate for drug development.
- Receptor Binding : Initial studies suggest that this compound may act as a ligand for certain receptors, influencing cellular signaling pathways. This receptor interaction is crucial for its potential use in treating various diseases.
- Antimicrobial Activity : Preliminary investigations have shown that this compound exhibits antimicrobial properties, suggesting its utility in combating infections.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Studies : In laboratory settings, the compound demonstrated significant inhibition of specific enzyme activities associated with inflammatory responses. For instance, it was found to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent .
- Animal Models : In vivo studies using animal models have shown promising results regarding the compound's efficacy in reducing tumor growth and modulating immune responses. These findings support its potential application in oncology and immunology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
